molecular formula C13H13IN2O4 B1389262 tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate CAS No. 914349-32-9

tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

Cat. No. B1389262
CAS RN: 914349-32-9
M. Wt: 388.16 g/mol
InChI Key: AHNPSRXYIVESJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like “tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate”, has been a subject of research . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate plays a significant role in the synthesis of various complex organic compounds. For instance, it is used in the palladium-catalyzed intramolecular iminoannulation, leading to the formation of gamma-carboline derivatives and heteropolycycles with good to excellent yields. This process is critical in the synthesis of several biologically active compounds (Zhang & Larock, 2003).

Development of Crystal Structures and DFT Calculations

Another application involves the synthesis and structural analysis of derivatives of 1-(phenylsulfonyl)indole, where tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate serves as a fundamental component. This research includes the development of crystal structures and the application of Density Functional Theory (DFT) calculations to understand the electronic properties of these molecules (Mannes et al., 2017).

Synthesis of Biologically Active Benzimidazole Compounds

The compound is also an important intermediate in synthesizing biologically active benzimidazole compounds. Its synthesis involves a simple and cost-effective amination process, highlighting its role in creating pharmacologically important molecules (Liu Ya-hu, 2010).

Role in Nenitzescu Indole Synthesis

In the Nenitzescu synthesis of specific indole derivatives, tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate is used as a key intermediate. This synthesis is crucial for producing selective androgen receptor modulators, highlighting its importance in medicinal chemistry (Boros et al., 2011).

Catalytic Applications

Furthermore, it acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, proving its utility in organic synthesis reactions to produce α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Future Directions

The future directions for research on “tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate” and related compounds could involve the development of efficient and green methods for the synthesis of 3-nitroindole and its analogues . Additionally, the investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .

properties

IUPAC Name

tert-butyl 3-iodo-5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPSRXYIVESJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654340
Record name tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

CAS RN

914349-32-9
Record name 1,1-Dimethylethyl 3-iodo-5-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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